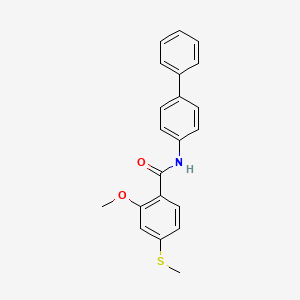
N-4-biphenylyl-2-methoxy-4-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BML-210 is a synthetic compound that belongs to the class of benzamides. It was first synthesized by researchers at the Bristol-Myers Squibb Pharmaceutical Research Institute in the 1990s. Since then, BML-210 has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of BML-210 is not fully understood. However, studies have shown that BML-210 inhibits the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BML-210 has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
BML-210 has been shown to have various biochemical and physiological effects. In cancer research, BML-210 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). In inflammation research, BML-210 has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In neurodegenerative disease research, BML-210 has been shown to have neuroprotective effects, including the inhibition of neuroinflammation and the promotion of neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BML-210 in lab experiments is its specificity for COX-2 and HDACs, which allows for targeted inhibition of these enzymes. However, one limitation is that BML-210 is not very soluble in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on BML-210. In cancer research, future studies could focus on the use of BML-210 in combination with other cancer therapies to enhance its efficacy. In inflammation research, future studies could focus on the use of BML-210 in animal models of inflammatory diseases to further investigate its therapeutic potential. In neurodegenerative disease research, future studies could focus on the use of BML-210 in animal models of Alzheimer's and Parkinson's to further investigate its neuroprotective effects.
In conclusion, BML-210 is a synthetic compound that has been studied extensively for its potential therapeutic applications in various fields of medicine. Its specificity for COX-2 and HDACs makes it a promising candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of BML-210 involves the reaction of 4-biphenylyl-2-methoxy-4-(methylthio)benzoic acid with thionyl chloride, followed by the reaction with ammonia and then with acetic anhydride. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
BML-210 has been studied extensively for its potential therapeutic applications in various fields of medicine. In cancer research, BML-210 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Inflammation research has also shown that BML-210 has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, BML-210 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(4-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-24-20-14-18(25-2)12-13-19(20)21(23)22-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWVKIYHZRCAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5737509.png)
![4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737513.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5737518.png)
![2-methoxy-6-methyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5737530.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)
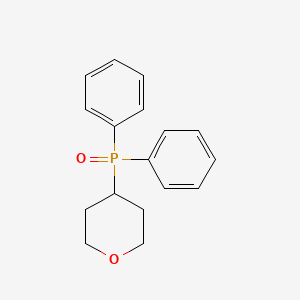
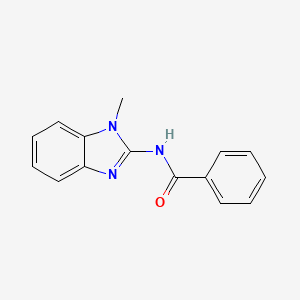
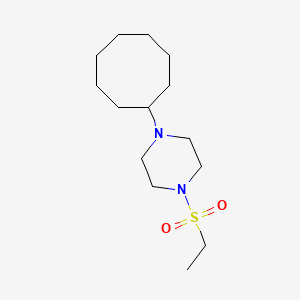
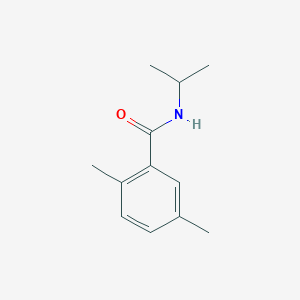
![N-[2-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5737581.png)
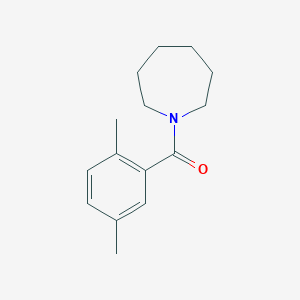
![N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5737588.png)
![5-[(benzylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737600.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5737611.png)
